2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide
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Description
2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H30N4O3S and its molecular weight is 442.58. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide (CAS Number: 898460-82-7) is a novel organic compound with potential pharmacological applications. Its unique structure features a quinazoline core and a morpholine ring, which may contribute to its biological activity. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H28N4O3S, with a molecular weight of 428.5 g/mol . The structural characteristics are crucial for understanding its biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H28N4O3S |
Molecular Weight | 428.5 g/mol |
CAS Number | 898460-82-7 |
The biological activity of the compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could modulate receptor activity, influencing various signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
Antifungal Activity
Recent studies have evaluated the antifungal properties of this compound against several strains, including Candida albicans, Aspergillus flavus, and Aspergillus niger. The minimum inhibitory concentration (MIC) values were determined using the microdilution method.
Fungal Strain | MIC (µg/mL) | Comparison to Fluconazole |
---|---|---|
Aspergillus niger | 16 | More effective |
Aspergillus flavus | 16 | More effective |
Candida albicans | 32 | Comparable |
The results indicate that the compound exhibits significant antifungal activity, particularly against Aspergillus species, outperforming fluconazole in some cases .
Antibacterial Activity
In addition to antifungal properties, the antibacterial effects were also assessed. However, the compound showed lower antibacterial activity compared to its antifungal efficacy .
Case Studies
- Study on Antifungal Efficacy : A study published in MDPI reported that the compound exhibited potent antifungal effects against clinical isolates of A. niger and A. flavus, with MIC values significantly lower than those of standard treatments .
- In Silico Analysis : Computational studies have provided insights into the binding interactions between the compound and target proteins involved in fungal metabolism. These analyses suggest that structural features such as aromaticity may enhance biological activity .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c1-17-6-8-18(9-7-17)24-21(28)16-31-22-19-4-2-3-5-20(19)27(23(29)25-22)11-10-26-12-14-30-15-13-26/h6-9H,2-5,10-16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEMWXMZWVLXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.